![molecular formula C7H5BrN2O B2584224 3-Bromo-5-methoxypicolinonitrile CAS No. 717843-46-4](/img/structure/B2584224.png)
3-Bromo-5-methoxypicolinonitrile
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Overview
Description
3-Bromo-5-methoxypicolinonitrile is a chemical compound with the molecular formula C7H5BrN2O . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of 3-Bromo-5-methoxypicolinonitrile can be achieved from 3-Bromo-5-fluoropyridine-2-carbonitrile and Sodium methoxide . More details about the synthesis process can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methoxypicolinonitrile is characterized by a bromine atom and a methoxy group attached to a picolinonitrile ring . The InChI key for this compound is GPBTUSDUDZPOSH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-5-methoxypicolinonitrile is a solid compound with a molecular weight of 213.03 . It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
3-Bromo-5-methoxypicolinonitrile serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. For instance, it is involved in the scalable synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, identified as a potent inhibitor of PHD2, potentially significant for treating anemia (Lei et al., 2015). This showcases the chemical's role in streamlining production processes for complex pharmaceuticals.
Potential in Antioxidant and Antimicrobial Activities
Compounds structurally similar to 3-Bromo-5-methoxypicolinonitrile, like bromophenols, have been isolated from marine red algae and exhibited potent antioxidant activities, suggesting a potential avenue for the compound's utility in food preservation or pharmaceuticals (Li et al., 2011). Moreover, these bromophenols have demonstrated substantial antibacterial properties, indicating the relevance of 3-Bromo-5-methoxypicolinonitrile and its derivatives in developing antimicrobial agents (Xu et al., 2003).
Catalysts in Chemical Syntheses
The compound and its related structures have been utilized as catalysts or intermediates in various chemical reactions, such as the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, which are critical in the pharmaceutical industry for producing compounds with potential therapeutic benefits (Ebrahimipour et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-methoxypyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBTUSDUDZPOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxypicolinonitrile |
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